Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate
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Overview
Description
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by a bicyclic structure containing a 3-amino group and a carboxylate ester group . It appears as a white to pale yellow solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the reaction of bicyclo[2.1.0]pentane derivatives with appropriate reagents to introduce the amino and carboxylate ester functionalities . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure consistency and quality . This process often includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
Major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate include other bicyclic compounds such as bicyclo[1.1.1]pentane derivatives . These compounds share structural similarities but differ in their functional groups and chemical properties .
Uniqueness
This compound is unique due to its specific combination of a 3-amino group and a carboxylate ester group within a bicyclic framework . This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3,8H2,1H3 |
InChI Key |
WNRRGXBKGCSACZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1C(C2)N |
Origin of Product |
United States |
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